![molecular formula C21H21N3O5S2 B5866426 4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide, also known as MTSB, is a novel small molecule inhibitor that has shown promise in various scientific research applications.
Mecanismo De Acción
4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide acts as a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts these cellular processes and induces cell death in cancer cells. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and reduction of inflammation. In cancer cells, this compound has been shown to inhibit the growth of tumors and induce cell death. In neuronal cells, this compound has been shown to protect against oxidative stress and prevent cell death. In cardiovascular cells, this compound has been shown to reduce inflammation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide in lab experiments is its specificity for CK2 inhibition, which allows for targeted inhibition of cellular processes involved in cancer cell growth and survival. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, this compound could be further developed as a potential therapeutic agent for cancer and other diseases.
Métodos De Síntesis
4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminophenylsulfonamide. The final step involves the reaction of the resulting intermediate with 2-bromo-1-(4-methoxyphenyl)ethanone and morpholine to form this compound.
Aplicaciones Científicas De Investigación
4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide has been shown to have potential in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and prevent neuronal cell death. In cardiovascular disease research, this compound has been shown to reduce inflammation and improve cardiac function.
Propiedades
IUPAC Name |
4-methoxy-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-28-17-6-2-16(3-7-17)20(25)23-21-22-19(14-30-21)15-4-8-18(9-5-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIWLHAIMDZKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


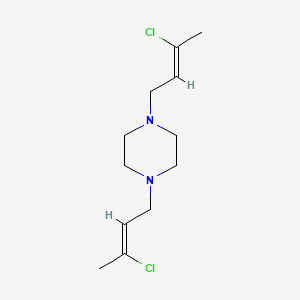
![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)
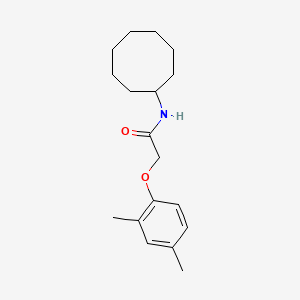
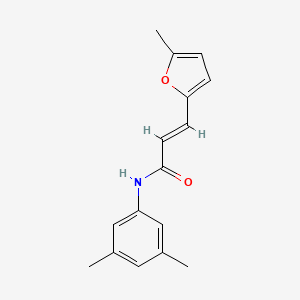
![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
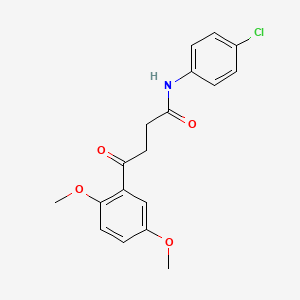
![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)
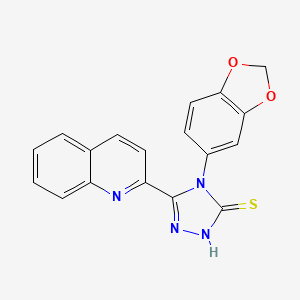
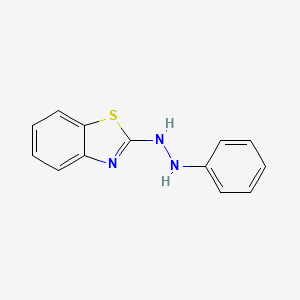
![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)
![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)